molecular formula C19H23N5O2 B11051229 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide CAS No. 956614-60-1

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B11051229
CAS No.: 956614-60-1
M. Wt: 353.4 g/mol
InChI Key: AUAPSAVYOPBHKM-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent and heated at 50°C for 3 hours, resulting in an orange solution . This method is commonly used in laboratory settings for the preparation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature and solvent, vary depending on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to interact with various molecular targets makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

956614-60-1

Molecular Formula

C19H23N5O2

Molecular Weight

353.4 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methyl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C19H23N5O2/c1-5-9-14-12-16(22(3)21-14)18(25)20-17-13(2)23(4)24(19(17)26)15-10-7-6-8-11-15/h6-8,10-12H,5,9H2,1-4H3,(H,20,25)

InChI Key

AUAPSAVYOPBHKM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C

Origin of Product

United States

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